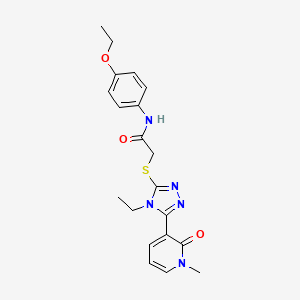

N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide hybrid compound characterized by a 1,2,4-triazole core substituted with ethyl and 1-methyl-2-oxo-dihydropyridin-3-yl groups, linked via a thioether bond to an acetamide moiety bearing a 4-ethoxyphenyl substituent.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-4-25-18(16-7-6-12-24(3)19(16)27)22-23-20(25)29-13-17(26)21-14-8-10-15(11-9-14)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDKYZAUHZIALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 413.5 g/mol. The structure features a thioacetamide moiety linked to a triazole ring and an ethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O3S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1105207-99-5 |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of the thioamide linkage followed by cyclization to form the triazole ring.

Antimicrobial Activity

Studies have shown that compounds similar to N-(4-ethoxyphenyl)-2-thioacetamides exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thioacetamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that the compound may possess anticancer properties. A study on related triazole derivatives reported that they inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific pathways affected include the inhibition of key kinases involved in tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the thioacetamide group plays a crucial role in binding to enzymes or receptors involved in disease processes. For example, some thioacetamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation .

Case Study 1: Antimicrobial Screening

A series of thioacetamide derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with similar structures exhibited potent activity against both fungal and bacterial strains, suggesting that modifications in the side chains could enhance efficacy .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of N-(4-ethoxyphenyl)-thioacetamides significantly inhibited tumor cell growth. The study highlighted the importance of the triazole ring in enhancing cytotoxicity .

Structure–Activity Relationships (SAR)

The SAR analysis reveals that modifications on the ethoxyphenyl group and variations in the triazole substituents can significantly impact biological activity. For instance:

- Ethoxy Group : Enhancements in hydrophobicity often correlate with increased membrane permeability.

- Triazole Variants : Different substituents on the triazole ring can modify binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several synthesized triazole-thioacetamide derivatives, which differ in substituents on the triazole ring, acetamide group, and heterocyclic appendages. Below is a systematic comparison based on available evidence:

NMR and Structural Analysis

- Region-Specific Chemical Shifts : NMR studies of triazole-thioacetamide analogs reveal that substituents on the triazole ring (e.g., ethyl vs. allyl) and acetamide group (e.g., ethoxyphenyl vs. acetylphenyl) cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, the 1-methyl-2-oxo-dihydropyridin-3-yl group in the target compound likely induces downfield shifts in these regions compared to pyridinyl or phenyl analogs .

- Lumping Strategy : Compounds with similar substituents (e.g., ethyl or allyl on triazole) may exhibit comparable physicochemical behaviors, enabling predictive modeling .

Key Research Findings and Implications

Substituent Position Matters : The 3-pyridinyl group in VUAA-1 confers stronger Orco agonism than the 4-pyridinyl isomer (OLC-12), highlighting the role of heterocyclic orientation .

Polar Groups Enhance Solubility: Ethoxy and dihydropyridinone groups in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like VUAA-1 .

Anti-Inflammatory Potential: Structural similarities to anti-exudative triazole-acetamides (e.g., furan derivatives) suggest unexplored therapeutic avenues for the target compound .

Q & A

Q. What synthetic strategies are recommended for constructing the triazole-thioacetamide core in this compound?

The triazole-thioacetamide moiety can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by S-alkylation. For example, Safonov (2020) utilized a multi-step approach involving hydrazide intermediates and thioglycolic acid coupling under basic conditions to form analogous thioacetamide linkages . Optimization of sulfur nucleophilicity in triazole systems should be guided by pH control (e.g., NaOH/EtOH systems) to minimize side reactions .

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the regiochemistry of the triazole ring?

- and -NMR can distinguish between 1,2,4-triazole isomers by analyzing coupling patterns and chemical shifts of adjacent protons. For instance, the methyl group on the triazole’s N-4 position typically resonates at δ 1.2–1.4 ppm in CDCl . X-ray crystallography provides definitive proof: Hotsulia et al. (2019) resolved similar triazole-acetamide structures with C–S bond lengths of ~1.76 Å, confirming thioether connectivity . Crystallographic data collection at low temperatures (e.g., 230 K) enhances resolution, as demonstrated by Verma and Stevens (2009) for benzothiazole analogs .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

Stability tests under varying temperatures (2–8°C vs. ambient) and humidity levels should be conducted, referencing safety protocols from analogous acetamides . Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify hydrolytic sensitivity, particularly at the ethoxy group or oxo-dihydropyridine moiety. HPLC-UV (e.g., C18 column, 254 nm) monitors decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the impact of substituents on bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces, identifying reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinities. For example, Selig et al. (2011) correlated fluorophenyl substitutions with enhanced hydrophobic interactions in similar triazole derivatives . PubChem’s physicochemical descriptors (logP, polar surface area) guide SAR analysis .

Q. What experimental designs are optimal for resolving contradictory activity data across cell-based assays?

Employ Design of Experiments (DoE) to isolate variables (e.g., cell line heterogeneity, serum concentration). A central composite design with 3–5 factors (dose, incubation time, solvent concentration) can model nonlinear responses. Statistical tools (ANOVA, Pareto charts) identify significant interactions, as demonstrated in flow-chemistry optimizations by Koutentis et al. (2011) . Replicate assays (n ≥ 6) and orthogonal methods (e.g., SPR for binding kinetics) validate findings.

Q. How can metabolic stability be assessed for the oxo-dihydropyridine subunit?

Liver microsome assays (human or rat) quantify CYP450-mediated oxidation. LC-MS/MS detects metabolites, focusing on the pyridine ring’s C-2 carbonyl group, which is prone to reduction. Compare half-life (t) and intrinsic clearance (Cl) with control compounds. For example, fluorophenyl groups in triazoles showed reduced metabolic degradation in microsomal studies .

Q. What strategies mitigate sulfur oxidation during long-term storage?

Antioxidants (e.g., BHT at 0.01% w/v) in inert atmospheres (N) prevent thioether oxidation to sulfoxides. Monitor via TLC (silica gel, ethyl acetate/hexane) with iodine vapor detection. Lyophilization in amber vials at -20°C preserves integrity, as recommended for thiazolidine-acetamide analogs .

Methodological Notes

- Synthesis : Prioritize regioselective triazole formation using microwave-assisted synthesis to reduce reaction time .

- Characterization : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., m/z 489.55 for CHNOS) .

- Data Analysis : Use QSAR models to prioritize substituent modifications for enhanced pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.